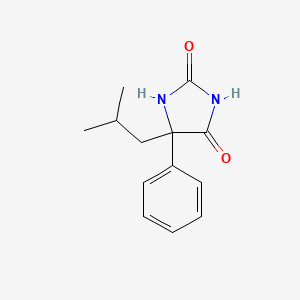

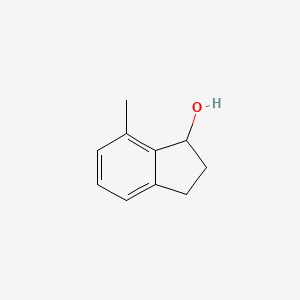

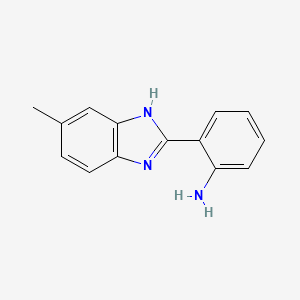

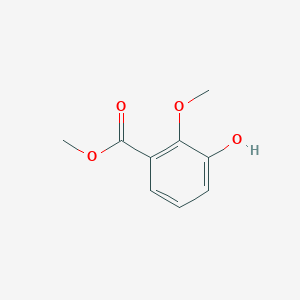

Methyl 3-(5-methoxypyridin-3-yl)acrylate

Descripción general

Descripción

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a compound that belongs to the family of acrylates, which are known for their ability to polymerize into high-molecular-weight polymers and are widely used in industrial applications. Acrylates are characterized by the presence of a vinyl group that makes them highly reactive in radical-initiated polymerization reactions .

Synthesis Analysis

The synthesis of acrylates typically involves the reaction of an appropriate alcohol with an acrylate or methacrylate compound. For instance, the synthesis of methyl 3-methoxypropionate, a related compound, was achieved by reacting methanol with methyl acrylate using sodium hydroxide as a catalyst . Although the specific synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate is not detailed in the provided papers, similar methods could potentially be applied, with the appropriate heteroaryl-alcohol and acrylate precursors.

Molecular Structure Analysis

While the molecular structure of Methyl 3-(5-methoxypyridin-3-yl)acrylate is not directly discussed, the structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been analyzed. It crystallizes in the triclinic space group with two independent but chemically identical molecules in the asymmetric unit, packed by weak intermolecular C–H···O and C–H···F interactions . This information suggests that Methyl 3-(5-methoxypyridin-3-yl)acrylate could also exhibit interesting crystalline properties, potentially with similar weak intermolecular interactions.

Chemical Reactions Analysis

Acrylates are known for their reactivity in radical polymerization. For example, the radical homopolymerization of a cyclic acrylate monomer was initiated with 2,2'-azoisobutyronitrile, leading to a polymer with a high glass transition temperature . Additionally, the presence of a heteroatom in the acrylate can increase polymerizability, as seen in various methyl acrylate derivatives . Methyl 3-(5-methoxypyridin-3-yl)acrylate, with its methoxy substituent, may similarly exhibit enhanced reactivity in polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates can vary widely depending on their structure. For instance, the glass transition temperature of a polymer derived from a cyclic acrylate monomer was found to be 90°C . The reactivity of acrylates in copolymerization reactions can be higher than that of methyl methacrylate, indicating that Methyl 3-(5-methoxypyridin-3-yl)acrylate could also form copolymers with desirable physical properties . Furthermore, the introduction of substituents such as methoxy groups can influence the solubility, stability, and overall reactivity of the acrylate monomers .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 3-(5-methoxypyridin-3-yl)acrylate are currently unknown . The compound is used in proteomics research

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-(5-methoxypyridin-3-yl)acrylate . .

Propiedades

IUPAC Name |

methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAKFCLGWVROJC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673852 | |

| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000896-01-4 | |

| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)

![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)